Methyl 2-methyl-3-[(phenylcarbamoyl)amino]benzoate
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Overview
Description
Methyl 2-methyl-3-[(phenylcarbamoyl)amino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a methyl group, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-3-[(phenylcarbamoyl)amino]benzoate typically involves the reaction of 2-methyl-3-aminobenzoic acid with phenyl isocyanate, followed by esterification with methanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, ammonia, room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzoates and amides.
Scientific Research Applications
Methyl 2-methyl-3-[(phenylcarbamoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-[(phenylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This compound may also influence signaling pathways by altering the function of key enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
- Methyl 2-amino-3-methylbenzoate
- Methyl 4-methyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate
- Methyl 3-[(phenylcarbamoyl)amino]benzoate
Comparison: Methyl 2-methyl-3-[(phenylcarbamoyl)amino]benzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-methyl-3-(phenylcarbamoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-13(15(19)21-2)9-6-10-14(11)18-16(20)17-12-7-4-3-5-8-12/h3-10H,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQTXKBSFVHWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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